molecular formula C11H12O B2543456 2-Cyclopropyl-2-phenylacetaldehyde CAS No. 16282-50-1

2-Cyclopropyl-2-phenylacetaldehyde

Cat. No.: B2543456
CAS No.: 16282-50-1
M. Wt: 160.216
InChI Key: OTUUNQCLWRFRSL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylacetaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by the presence of a cyclopropyl group and a phenyl group attached to an acetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-phenylacetaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which is subsequently oxidized to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the reaction under milder conditions, thereby improving the overall production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-phenylacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: 2-Cyclopropyl-2-phenylacetic acid

    Reduction: 2-Cyclopropyl-2-phenylethanol

    Substitution: Depending on the nucleophile, products such as 2-Cyclopropyl-2-phenylamine, 2-Cyclopropyl-2-phenylthiol, and 2-Cyclopropyl-2-phenylether can be formed.

Scientific Research Applications

2-Cyclopropyl-2-phenylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-phenylacetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in synthetic chemistry to modify biomolecules and create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-phenylacetic acid
  • 2-Cyclopropyl-2-phenylethanol
  • 2-Cyclopropyl-2-phenylamine

Uniqueness

2-Cyclopropyl-2-phenylacetaldehyde is unique due to its combination of a cyclopropyl group and a phenyl group attached to an aldehyde moiety. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the cyclopropyl group can influence the compound’s stability and reactivity in chemical reactions.

Properties

IUPAC Name

2-cyclopropyl-2-phenylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUUNQCLWRFRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16282-50-1
Record name 2-cyclopropyl-2-phenylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reaction scheme 2 starts from the same cyclopropyl phenyl ketone but in the first step of the reaction, the ketone is reacted with dimethyloxosulphonium methylide, for example in dimethylsulphoxide for about 24 hours. The reagent used is an ylide of formula (CH3)2S+O-C-H2 which is obtainable by reacting dimethyl sulphoxide with methyl iodide to form a quaternary iodide and reacting the quaternary iodide with sodium hydride. The reaction with the ylide forms a stable oxirane intermediate which rearranges under the influence of heat and acid, for example by heating in benzene with p-toluene sulphonic acid or boron trifluoride etherate to form α-cyclopropyl-phenylacetaldehyde which can be oxidised to the corresponding acetic acid by a similar method to that described above.
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Synthesis routes and methods II

Procedure details

In reaction scheme 1, the ketone is first reacted with ethyl chloroacetate under the conditions of the Darzens reaction in the presence of a strong base, for example potassium tertiary butoxide in tertiary butanol. The resulting stable oxirane intermediate is then saponified with base to give an unstable intermediate acid which rearranges, with loss of carbon dioxide, to form an α-cyclopropyl-phenyl acetaldehyde. This aldehyde is subsequently oxidised with a reagent known to be suitable for oxidising aldehyde groups to acids groups, for example moist silver oxide.
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